molecular formula C15H11BrN2O B1205013 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 2894-61-3

7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No. B1205013
CAS RN: 2894-61-3
M. Wt: 315.16 g/mol
InChI Key: ATCCWKYKHCKDGT-UHFFFAOYSA-N
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Description

7-Bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is a chemical compound that has been explored in various scientific studies for its molecular structure, synthesis methods, and chemical properties. The compound belongs to the class of benzodiazepines, a group known for their complex structures and potential for diverse applications in chemistry and pharmacology. However, this summary will focus solely on the scientific aspects of its synthesis, structural analysis, and chemical properties, excluding any drug use, dosage, or side effects information.

Synthesis Analysis

The synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one involves the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone. This process yields the compound with its distinct molecular structure, as confirmed by X-ray crystallography. The synthesis pathway highlights the importance of specific substitutions and the role of bromine in the compound's structure (Vlasiuk et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one have been established through X-ray crystallography. This analysis provides insights into the nature of the hydrogen bonds between molecules in both solution and crystalline states. The study of its molecular structure is crucial for understanding the compound's chemical behavior and properties (Vlasiuk et al., 2013).

Chemical Reactions and Properties

Research on 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has explored its reactions under various conditions, including its behavior with nucleophiles and the effects of different substituents on its chemical properties. The compound's bromination and interactions with nucleophiles highlight the reactivity of the bromo and phenyl groups, which are crucial for its chemical transformations (Gorringe et al., 1969).

Physical Properties Analysis

The physical properties of 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, such as its crystalline structure and solubility, play a significant role in its applications and handling. Studies involving X-ray crystallography have provided detailed insights into its crystalline state and the interactions between molecules, which are essential for understanding its stability and reactivity in different environments (Vlasiuk et al., 2013).

Chemical Properties Analysis

The chemical properties of 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, including its reactivity with various chemical agents and the influence of its bromo and phenyl groups on its behavior, are of significant interest. The compound's interactions with nucleophiles and its bromination patterns are particularly noteworthy for understanding its chemical versatility and potential applications in synthetic chemistry (Gorringe et al., 1969).

Scientific Research Applications

  • HIV-1 Reverse Transcription Inhibition

    • Field : Virology
    • Application : This compound has been found to inhibit HIV-1 reverse transcription .
    • Method : The exact method of application or experimental procedure was not specified in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Analytical Reference Standard

    • Field : Analytical Chemistry
    • Application : This compound is used as an analytical reference standard, categorized as a benzodiazepine metabolite .
    • Method : It is used in research and forensic applications, though the specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Treatment of Neurological Disorders

    • Field : Neurology
    • Application : This compound is used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : It can be used as a premedication before surgery as it augments the effects of anesthetics and reduces anxiety .
  • Early Discovery Research

    • Field : Early Discovery Research
    • Application : Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .

properties

IUPAC Name

7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCWKYKHCKDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183136
Record name 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

CAS RN

2894-61-3
Record name 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5O0SGUU77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MY Mian, P Mondal, D Sharmin, KP Pandey, F Rashid… - Arkivoc, 2021 - arkat-usa.org
Herein is described the strategy to debrominate different aryl bromides selectively, using polymethylhydrosiloxane (PMHS) which tolerates a variety of functional groups. Key elements …
Number of citations: 2 www.arkat-usa.org
H Abdelkafi, A Michau, V Pons… - Journal of Medicinal …, 2020 - ACS Publications
High-throughput screening has shown that Retro-1 inhibits ricin and Shiga toxins by diminishing their intracellular trafficking via the retrograde route, from early endosomes to the Golgi …
Number of citations: 7 pubs.acs.org

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